(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane
Description
Properties
CAS No. |
69397-47-3 |
|---|---|
Molecular Formula |
C14H36OSi4 |
Molecular Weight |
332.77 g/mol |
IUPAC Name |
2,2-dimethyl-1-tris(trimethylsilyl)silylpropan-1-one |
InChI |
InChI=1S/C14H36OSi4/c1-14(2,3)13(15)19(16(4,5)6,17(7,8)9)18(10,11)12/h1-12H3 |
InChI Key |
KUYILKYNBKPRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Lithium-Mediated Coupling of Tetrachlorosilane and Chlorotrimethylsilane
In a nitrogen-purged reactor, tetrachlorosilane (SiCl₄) reacts with chlorotrimethylsilane (Me₃SiCl) in the presence of lithium metal. Key parameters include:
-
Molar ratios : A 1:4.8–5.2 molar ratio of SiCl₄ to Me₃SiCl ensures complete substitution of chlorine atoms.
-
Solvents : Tetrahydrofuran (THF) or diethyl ether facilitates homogeneous mixing, with THF preferred for its higher boiling point.
-
Lithium stoichiometry : Lithium is used in slight excess (1.05–1.25 equivalents relative to SiCl₄) to drive the reaction to completion.
Post-reaction, residual lithium is neutralized using aqueous ammonium chloride (pH ≤7), and the product is isolated via vacuum distillation or crystallization from methanol. Yields typically range from 79–93% under optimized conditions.
Alkali Metal Alkoxide Cleavage of Tetrakis(trimethylsilyl)silane
Tetrakis(trimethylsilyl)silane [(TMS)₄Si] undergoes Si–Si bond cleavage using potassium tert-butoxide (KOtBu) in THF at 30–33°C. The reaction proceeds via nucleophilic attack, yielding (TMS)₃SiK, which is hydrolyzed with dilute HCl to produce (TMS)₃SiH. This method achieves yields >90% with minimal byproducts.
Acylation Strategies for Tris(trimethylsilyl)silane
Introducing the 2,2-dimethylpropionyl group to (TMS)₃SiH requires careful selection of acylating agents and reaction conditions. While direct acylation of silanes is underexplored in the provided sources, analogous methodologies from organosilicon chemistry suggest viable pathways:
Direct Acylation with 2,2-Dimethylpropionyl Chloride
(TMS)₃SiH reacts with 2,2-dimethylpropionyl chloride [(Me₃C)COCl] in the presence of a base (e.g., triethylamine) to scavenge HCl. Proposed conditions include:
-
Solvent : Dichloromethane or THF at 0–25°C.
-
Stoichiometry : 1.1 equivalents of acyl chloride to ensure complete conversion.
-
Catalyst : Lewis acids like AlCl₃ may accelerate the reaction but risk overacylation.
This method is hypothesized to proceed via nucleophilic substitution at silicon, though competing side reactions (e.g., reduction of the acyl chloride by (TMS)₃SiH) must be mitigated through temperature control.
Grignard Reagent-Mediated Coupling
An alternative route involves reacting (TMS)₃SiLi (generated from (TMS)₃SiH and n-butyllithium) with 2,2-dimethylpropionyl chloride:
-
(TMS)₃SiH + n-BuLi → (TMS)₃SiLi + BuH
-
(TMS)₃SiLi + (Me₃C)COCl → (TMS)₃Si–CO–C(Me)₃ + LiCl
This method leverages the strong nucleophilicity of silyllithium reagents, potentially improving regioselectivity. However, strict anhydrous conditions are essential to prevent protonolysis of the intermediate.
Optimization and Yield Considerations
Critical factors influencing the efficiency of (2,2-dimethyl-propionyl)-tris(trimethylsilyl)silane synthesis include:
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols.
Scientific Research Applications
Radical Reactions
Tris(trimethylsilyl)silane has been extensively used in radical chemistry, particularly in the following areas:
- Radical Reductions : It serves as an effective reducing agent for various functional groups, including the reduction of nitroxides to secondary amines and phosphine sulfides to phosphines. These transformations are crucial for synthesizing complex organic molecules .
- Hydrosilylation : The compound facilitates the addition of silanes to alkenes and alkynes, enabling the formation of siloxanes. This reaction is vital for modifying surfaces and creating silane-based materials .
- Silyldesulfonylation : Tris(trimethylsilyl)silane can mediate the silyldesulfonylation of vinyl sulfones, yielding vinyl silanes that are valuable intermediates in organic synthesis .
Polymerization Processes
Tris(trimethylsilyl)silane plays a significant role in polymer chemistry:
- Photo-Induced Radical Polymerization : It is utilized in the photo-induced polymerization of olefins and cationic polymerization of epoxides. The compound's ability to generate radicals upon irradiation makes it an excellent initiator for these processes .
- Overcoming Oxygen Inhibition : In free radical polymerization (FRP), oxygen can inhibit the polymerization process. Tris(trimethylsilyl)silane effectively traps oxygen, allowing for more efficient polymerization reactions under ambient conditions .
Case Study: Synthesis of Chiral Cyclopropanes
One notable application of tris(trimethylsilyl)silane is in the synthesis of chiral cyclopropanes from N-hydroxypyridine-2-thione esters. The use of this compound allowed for high yields (up to 84%) and enantiomeric excess (>99%) in constructing complex chiral structures important for pharmaceuticals .
Case Study: Microstructured Reaction Devices
Recent advancements have demonstrated the use of tris(trimethylsilyl)silane in microstructured reaction devices for deoxygenation and dehalogenation reactions. These applications highlight its efficiency and effectiveness in modern synthetic methodologies, showcasing its potential for industrial applications .
Data Tables
| Application Area | Description | Yield/Selectivity |
|---|---|---|
| Radical Reductions | Reduction of nitroxides to secondary amines | High yield |
| Hydrosilylation | Addition to alkenes/alkynes | Excellent yields |
| Photo-Induced Polymerization | Initiator for olefins and epoxides | High reactivity |
| Overcoming Oxygen Inhibition | Efficient trapping of oxygen during FRP | Improved conversion |
Mechanism of Action
The mechanism by which (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl groups provide steric protection, while the 2,2-dimethyl-propionyl group can participate in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the silicon atom acts as a central reactive site.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Steric Bulk |
|---|---|---|---|---|
| (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane | C₁₄H₃₆OSi₄ | Pivaloyl, tris(trimethylsilyl)silyl | 332.777 | High |
| Tris(trimethylsilyl)silane (TTMSS) | C₉H₃₀Si₄ | Tris(trimethylsilyl)silyl | 274.76 | High |
| Allyltrimethylsilane | C₆H₁₄Si | Allyl, trimethylsilyl | 114.26 | Moderate |
| Trimethylsilane | C₃H₁₀Si | Trimethylsilyl | 74.20 | Low |
Key Observations :
- The supersilyl group (tris(trimethylsilyl)silyl) in both the target compound and TTMSS provides exceptional steric bulk, which stabilizes radicals and shields reactive centers .
- The pivaloyl group in the target compound introduces an electron-withdrawing effect, altering reactivity compared to TTMSS .
- Allyltrimethylsilane and trimethylsilane lack the supersilyl group, resulting in lower steric hindrance and distinct reactivity profiles (e.g., allylation vs. reduction) .
Key Differences :
- TTMSS excels in radical chain reactions due to its high hydrogen-donor capacity, whereas the target compound’s pivaloyl group may redirect reactivity toward acyl-transfer pathways .
- Allyltrimethylsilane is more suited for carbon-carbon bond formation (e.g., Hosomi–Sakurai reaction), contrasting with the supersilyl group’s focus on steric stabilization .
Biological Activity
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane, commonly referred to as TTMSS, is a silane compound that has garnered attention in organic chemistry for its unique reactivity and potential biological applications. This article delves into its biological activity, exploring its mechanisms, applications in synthetic processes, and relevant case studies.
Chemical Structure and Properties
TTMSS is characterized by the presence of three trimethylsilyl groups attached to a central silicon atom, which significantly influences its reactivity. The compound's structure allows for various radical reactions, making it a versatile reagent in organic synthesis.
Mechanisms of Biological Activity
TTMSS exhibits notable biological activity primarily through its radical-generating capabilities. The mechanism involves the generation of silyl radicals upon decomposition, which can engage in various chemical transformations:
- Hydrogen Abstraction : TTMSS has been shown to effectively abstract hydrogen from various substrates, including antioxidants like vitamin E, which can lead to significant biological implications in oxidative stress scenarios .
- Addition Reactions : The silyl radicals generated from TTMSS can add to alkenes and other unsaturated compounds, facilitating the formation of complex organic molecules .
Applications in Organic Synthesis
TTMSS has been employed in several synthetic methodologies due to its ability to promote radical reactions without the need for toxic reagents such as organotin compounds. Key applications include:
- Synthesis of Heterocycles : TTMSS has been utilized in the photochemical synthesis of indoles and oxindoles under mild conditions, showcasing its efficiency in generating nitrogen-containing heterocycles .
- Radical Cyclization : It has been reported that TTMSS enhances diastereoselectivity in radical cyclizations, yielding products with high selectivity ratios .
Case Studies
Several studies highlight the biological activity and synthetic utility of TTMSS:
- Radical Reactivity Study : A study employing laser flash photolysis demonstrated that TTMSS-derived radicals exhibit high reactivity towards alkenes and efficient hydrogen abstraction capabilities . This study provides insights into the fundamental reactivity patterns of TTMSS in biological contexts.
- Synthesis of Piperidines : Research showed that using TTMSS in radical cyclization reactions resulted in 2,4-disubstituted piperidines with unprecedented diastereomeric ratios (up to 99:1). This highlights TTMSS's role in producing complex structures with potential pharmacological relevance .
- Visible-Light Photochemistry : A recent advancement involves using TTMSS in combination with visible-light irradiation to facilitate metal-free synthesis processes. This method allows for the creation of functionalized compounds under environmentally friendly conditions .
Data Table: Summary of Biological Activities and Applications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting tris(trimethylsilyl)silane with 2,2-dimethylpropionyl chloride under inert conditions (argon/nitrogen) in anhydrous tetrahydrofuran (THF) at 60–80°C. Catalytic AIBN (azobisisobutyronitrile) may initiate radical intermediates. Key parameters include solvent purity, temperature control, and exclusion of moisture to prevent hydrolysis. Yields are optimized by monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS .
Q. How does steric hindrance from the 2,2-dimethylpropionyl group affect this silane’s reactivity compared to tris(trimethylsilyl)silane (TTMSS)?
- Methodological Answer : The bulky acyl group reduces hydrogen-atom transfer (HAT) efficiency in radical reactions due to steric shielding of the silicon-hydrogen bond. Comparative kinetic studies using radical clock probes (e.g., cyclopropane derivatives) can quantify HAT rates. Computational modeling (DFT) further elucidates electronic effects on transition states .
Q. What analytical techniques are critical for characterizing this compound and its reaction intermediates?
- Methodological Answer :
- NMR spectroscopy : ¹H, ¹³C, and ²⁹Si NMR confirm structural integrity and substituent effects.
- Mass spectrometry (HRMS) : Validates molecular weight and detects intermediates.
- EPR spectroscopy : Identifies radical species in reaction mixtures.
- X-ray crystallography : Resolves crystal packing and bond-length variations caused by the acyl group .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selectivity in dehalogenation versus deselenation reactions?
- Methodological Answer : The 2,2-dimethylpropionyl group enhances selectivity for softer chalcogenides (e.g., SeR) over halogens due to polar effects. Competitive experiments using substrates with competing functional groups (e.g., Br vs. SePh) under standardized conditions (toluene, 80°C, AIBN) reveal preference trends. Radical trapping agents (e.g., TEMPO) confirm chain-propagation mechanisms .
Q. How can computational methods guide the design of derivatives with improved radical-stabilizing properties?
- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) of Si–H bonds and radical stabilization energies. Substituent effects are modeled by introducing electron-withdrawing/donating groups to the acyl moiety. Molecular dynamics simulations predict solvent interactions and aggregation tendencies .
Q. What strategies resolve contradictions in reported chemo-selectivity for allylic vs. vinylic radical pathways?
- Methodological Answer : Systematic variation of initiators (e.g., AIBN vs. photoredox catalysts) and solvents (e.g., toluene vs. acetonitrile) clarifies pathway dominance. Isotopic labeling (e.g., deuterated substrates) tracks hydrogen transfer regiochemistry. Cross-comparison with TTMSS and TBTH (tributyltin hydride) under identical conditions isolates steric vs. electronic contributions .
Q. How does this silane perform in surface modification for silicon-based nanomaterials?
- Methodological Answer : The compound forms self-assembled monolayers (SAMs) on silicon wafers via hydrosilylation. Surface coverage is quantified using atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS). Comparative studies with TTMSS assess durability and electronic effects of the acyl group on charge transport in molecular electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
